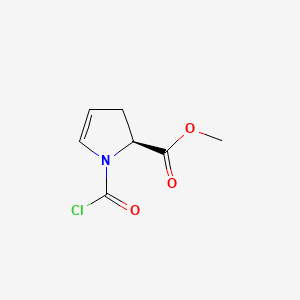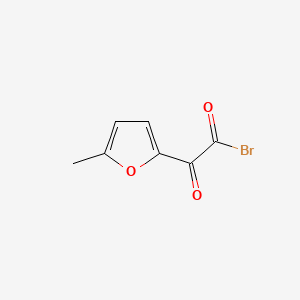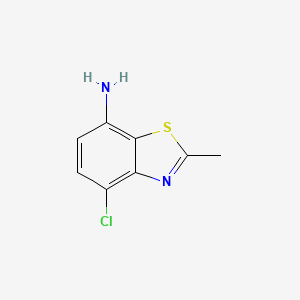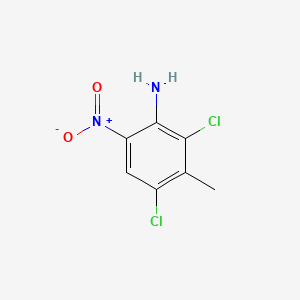
Dysprosium(III) nitrate hydrate
説明
Dysprosium(III) nitrate hydrate is an inorganic compound composed of dysprosium, a rare earth element, and nitrate ions. It is typically found in its hydrated form, which means it contains water molecules within its crystal structure. The chemical formula for this compound is Dy(NO₃)₃·xH₂O, where x represents the number of water molecules. This compound is known for its yellowish crystalline appearance and high solubility in water .
準備方法
Synthetic Routes and Reaction Conditions
Dysprosium(III) nitrate hydrate can be synthesized through several methods:
-
Reaction with Nitrogen Dioxide: : One common method involves reacting dysprosium(III) oxide (Dy₂O₃) with nitrogen dioxide (N₂O₄) at elevated temperatures. The reaction proceeds as follows: [ 2Dy₂O₃ + 9N₂O₄ \rightarrow 4Dy(NO₃)₃ + 6NO ] This reaction is typically carried out at around 150°C .
-
Direct Reaction with Nitric Acid: : Another method involves dissolving dysprosium metal or dysprosium oxide in concentrated nitric acid (HNO₃). The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions of dysprosium oxide with nitric acid, followed by controlled crystallization processes to obtain the desired hydrate form. The process is optimized to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Dysprosium(III) nitrate hydrate undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, this compound decomposes to form dysprosium oxide (Dy₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of oxynitrates .
-
Hydrolysis: : In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of dysprosium hydroxide (Dy(OH)₃) and nitric acid .
Common Reagents and Conditions
Oxidizing Agents: This compound can react with strong oxidizing agents, leading to the formation of dysprosium oxides and nitrates.
Reducing Agents: It can also react with reducing agents, resulting in the reduction of dysprosium ions to lower oxidation states.
Major Products Formed
Dysprosium Oxide (Dy₂O₃): Formed during thermal decomposition and oxidation reactions.
Dysprosium Hydroxide (Dy(OH)₃): Formed during hydrolysis reactions.
科学的研究の応用
Dysprosium(III) nitrate hydrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of dysprosium(III) nitrate hydrate involves its ability to interact with various molecular targets and pathways:
Magnetic Properties: Dysprosium ions exhibit strong magnetic properties, making them useful in applications requiring high magnetic susceptibility.
Catalytic Activity: This compound can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products through its interaction with reaction intermediates.
類似化合物との比較
Similar Compounds
Terbium(III) nitrate: Similar to dysprosium(III) nitrate hydrate, terbium(III) nitrate is used in the synthesis of terbium-based compounds and has applications in phosphors and magnets.
Neodymium(III) nitrate: Neodymium(III) nitrate is another rare earth nitrate with applications in the production of high-strength magnets and other advanced materials.
Uniqueness of this compound
This compound is unique due to its:
High Magnetic Susceptibility: Dysprosium ions have one of the highest magnetic susceptibilities among rare earth elements, making this compound particularly valuable in magnetic applications.
Versatility in Synthesis: It serves as a versatile precursor for the synthesis of various dysprosium-based materials, including oxides, hydroxides, and other compounds.
特性
IUPAC Name |
dysprosium(3+);trinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBQRTVZFLVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH2N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721100 | |
| Record name | Dysprosium(III) nitrate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100641-13-2 | |
| Record name | Dysprosium(III) nitrate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium trinitrate xH2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Dysprosium(III) nitrate hydrate in the magnetic levitation-based diagnostic method for pancreatic cancer?
A: this compound plays a crucial role in creating the paramagnetic solution used in the magnetic levitation (MagLev) device []. When injected into this solution, the graphene oxide nanoparticles coated with patient plasma proteins experience different levitation profiles depending on the protein corona composition. This difference arises from the interactions between the paramagnetic solution and the protein-coated nanoparticles. The distinct levitation patterns then enable researchers to differentiate between patients with pancreatic ductal adenocarcinoma (PDAC) and non-oncological individuals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


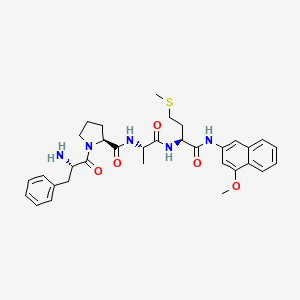
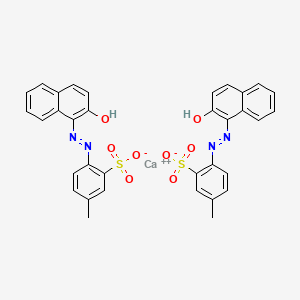

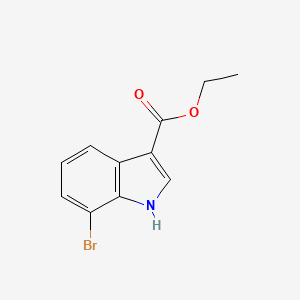
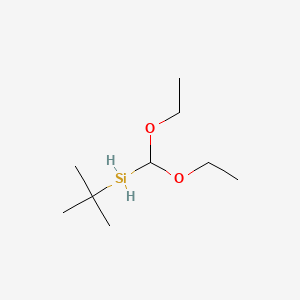
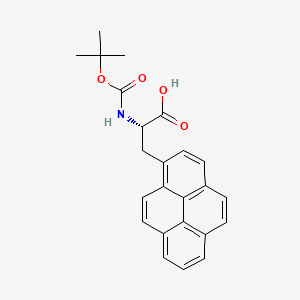
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
